ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Pyrrole Ring: This step involves the condensation of appropriate aldehydes and ketones with amines under acidic or basic conditions.
Introduction of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Functional Group Modifications: Various functional groups such as hydroxyl, propoxy, and benzoyl groups are introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Ethyl 2-[3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
- Ethyl 4-butyl-3-hydroxy-5-methyl-1H-pyrrole-2-carboxylate
- 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C31H34N2O7S |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O7S/c1-6-15-39-22-12-9-20(10-13-22)25-24(26(34)21-11-14-23(18(4)17-21)40-16-7-2)27(35)29(36)33(25)31-32-19(5)28(41-31)30(37)38-8-3/h9-14,17,25,34H,6-8,15-16H2,1-5H3/b26-24+ |
InChI Key |
PTUMBZBIXGANCS-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCCC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCCC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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